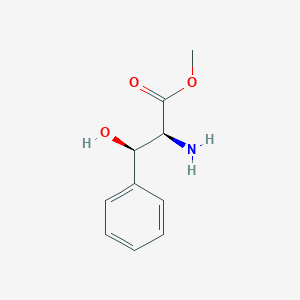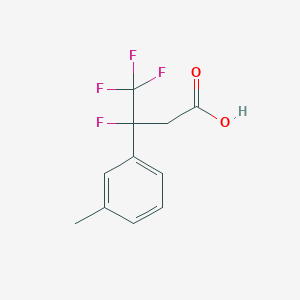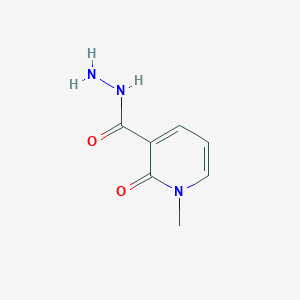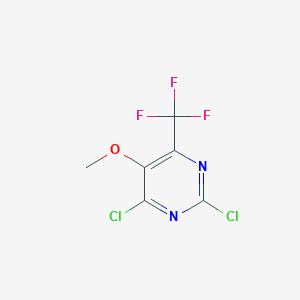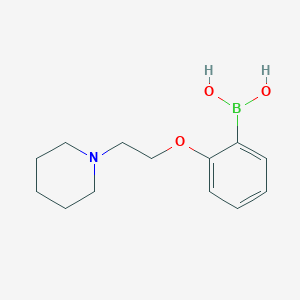
(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine moiety via an ethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 2-bromoethanol with piperidine to form 2-(piperidin-1-yl)ethanol.
Attachment to Phenyl Ring: The next step is the etherification of 2-(piperidin-1-yl)ethanol with a phenylboronic acid derivative, such as 2-bromophenylboronic acid, under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable complexes with biological molecules.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the piperidine and ethoxy substituents, making it less versatile in certain applications.
(2-(2-(Morpholin-1-yl)ethoxy)phenyl)boronic acid: Similar structure but with a morpholine ring instead of piperidine, which may alter its reactivity and binding properties.
Uniqueness:
- The presence of the piperidine moiety in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid enhances its ability to interact with biological targets and increases its solubility in organic solvents.
- The ethoxy linker provides flexibility and spatial separation between the boronic acid group and the piperidine ring, which can be advantageous in certain synthetic and biological applications.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Propriétés
Formule moléculaire |
C13H20BNO3 |
|---|---|
Poids moléculaire |
249.12 g/mol |
Nom IUPAC |
[2-(2-piperidin-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-6-2-3-7-13(12)18-11-10-15-8-4-1-5-9-15/h2-3,6-7,16-17H,1,4-5,8-11H2 |
Clé InChI |
CJLFVEOKGOCPLZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1OCCN2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
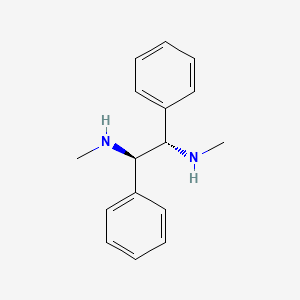

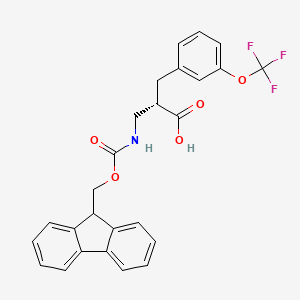
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
